

2-Chloro-1,1,1-triethoxyethane molecular weight

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Compound of Interest

Compound Name: **2-Chloro-1,1,1-triethoxyethane**

Cat. No.: **B1580697**

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An In-Depth Technical Guide to **2-Chloro-1,1,1-triethoxyethane**: Synthesis, Applications, and Protocol

Introduction

2-Chloro-1,1,1-triethoxyethane, also known by its synonym Triethyl 2-chloroorthoacetate, is a versatile bifunctional reagent crucial in modern organic synthesis.^[1] Its unique structure, combining the reactivity of a chloro group with the stability of an orthoester, makes it an invaluable building block, particularly for the construction of heterocyclic compounds that form the backbone of many pharmaceuticals and agrochemicals.^[2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its core properties, synthesis methodologies, key applications, and essential safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of this compound's utility.

Chemical and Physical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in research and development. **2-Chloro-1,1,1-triethoxyethane** is a flammable liquid characterized by a molecular weight of 196.67 g/mol and a chemical formula of C₈H₁₇ClO₃.^{[1][3]} Its identity and key properties are summarized below.

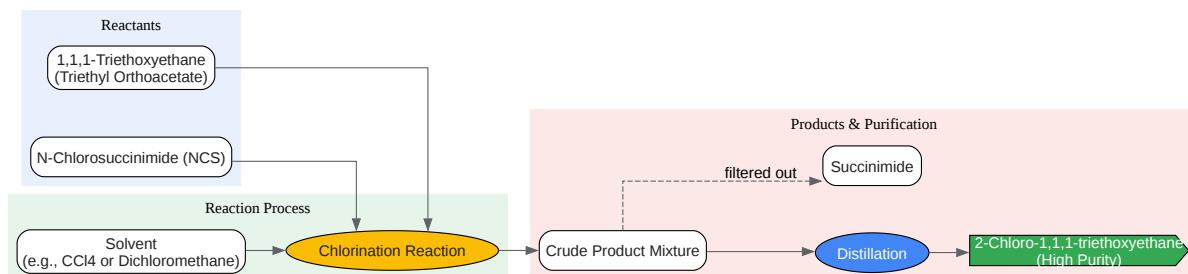
Property	Value	Source(s)
Molecular Weight	196.67 g/mol	--INVALID-LINK--[3], --INVALID-LINK--[1], --INVALID-LINK--
Molecular Formula	C ₈ H ₁₇ ClO ₃	--INVALID-LINK--[3], --INVALID-LINK--[1], --INVALID-LINK--
CAS Number	51076-95-0	--INVALID-LINK--[3], --INVALID-LINK--[1], --INVALID-LINK--
IUPAC Name	2-chloro-1,1,1-triethoxyethane	--INVALID-LINK--[3]
Synonyms	Triethyl 2-chloroorthoacetate	--INVALID-LINK--, --INVALID-LINK--[1]
Boiling Point	75-80 °C at 15 mmHg	--INVALID-LINK--
Density	1.031 g/mL at 20 °C	--INVALID-LINK--
Refractive Index (n _{20/D})	1.422	--INVALID-LINK--
Flash Point	-2 °C (28.4 °F) - closed cup	--INVALID-LINK--
SMILES	CCOC(CCl)(OCC)OCC	--INVALID-LINK--[3], --INVALID-LINK--

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of **2-Chloro-1,1,1-triethoxyethane** is most effectively achieved through the chlorination of its precursor, 1,1,1-triethoxyethane (commonly known as triethyl orthoacetate). The choice of chlorinating agent and solvent system is critical for achieving high yield and purity while ensuring operational safety and scalability.

Authoritative Synthesis Route: Chlorination with N-Chlorosuccinimide (NCS)

The most widely cited and efficient laboratory-scale preparation involves the reaction of triethyl orthoacetate with N-chlorosuccinimide (NCS).^{[2][4]} This method is favored due to the moderate reactivity and solid nature of NCS, which simplifies handling compared to gaseous chlorine. The use of a non-polar solvent like carbon tetrachloride was historically common, though safer alternatives are now preferred.^{[2][5]} A key advantage of this approach is its high chemospecificity, leading to the desired product in excellent yield.^{[2][4]}



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Caption: Workflow for the synthesis of **2-Chloro-1,1,1-triethoxyethane** via NCS.

Detailed Experimental Protocol

This protocol is adapted from the highly efficient procedure described in *Synthetic Communications*, which reports a 93% yield.^{[2][4]}

Materials:

- 1,1,1-Triethoxyethane (Triethyl orthoacetate)
- N-Chlorosuccinimide (NCS)

- Carbon Tetrachloride (CCl_4) or Dichloromethane (CH_2Cl_2)
- Round-bottom flask with magnetic stirrer
- Reflux condenser
- Heating mantle
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,1,1-triethoxyethane in the chosen solvent (e.g., CCl_4).
- Addition of NCS: Slowly add N-chlorosuccinimide to the solution portion-wise. The reaction is exothermic, and controlled addition is necessary to manage the reaction temperature.
- Reaction Conditions: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
- Work-up: Cool the reaction mixture to room temperature. The succinimide by-product will precipitate out of the solution. Remove the solid succinimide by filtration.
- Purification: The filtrate, containing the crude product, is concentrated under reduced pressure to remove the solvent. The resulting oil is then purified by vacuum distillation to yield pure **2-Chloro-1,1,1-triethoxyethane**.^[5]

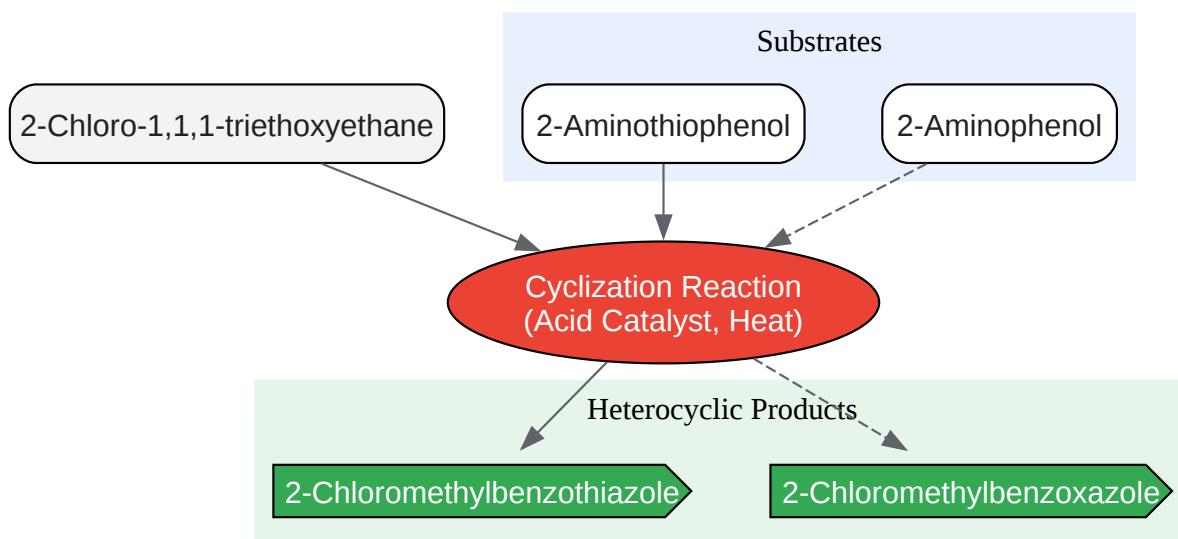
Applications in Heterocyclic Synthesis

The primary utility of **2-Chloro-1,1,1-triethoxyethane** lies in its role as a bifunctional electrophile for the one-step synthesis of 2-chloromethyl substituted heterocycles.^{[2][4]} This is particularly valuable in drug discovery, where heterocyclic scaffolds are prevalent.

Mechanism of Action: Cyclization Reactions

The compound reacts readily with nucleophiles such as 2-aminothiophenols and 2-aminophenols. The reaction proceeds via an initial nucleophilic attack by the amino group on

the central carbon of the orthoester, followed by intramolecular cyclization and elimination of ethanol to form the heterocyclic ring. This process provides a direct and practical route to important intermediates like 2-chloromethylbenzothiazole and 2-chloromethylbenzoxazole.[2] This method is often more effective than using reagents like chloroacetyl chloride, especially with substituted or sensitive substrates.[4]



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Caption: Synthesis of 2-chloromethyl heterocycles using **2-Chloro-1,1,1-triethoxyethane**.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling **2-Chloro-1,1,1-triethoxyethane**. It is classified as a highly flammable liquid and vapor, is harmful if swallowed, and causes significant skin and eye irritation.[3]

GHS Hazard Information

Hazard Class	Code	Description	Source
Flammable liquids	H225	Highly flammable liquid and vapor	--INVALID-LINK--[3], - -INVALID-LINK--
Acute toxicity, oral	H302	Harmful if swallowed	--INVALID-LINK--[3], - -INVALID-LINK--
Skin corrosion/irritation	H315	Causes skin irritation	--INVALID-LINK--[3], - -INVALID-LINK--
Sensitization, Skin	H317	May cause an allergic skin reaction	--INVALID-LINK--[3], - -INVALID-LINK--
Serious eye damage/eye irritation	H319	Causes serious eye irritation	--INVALID-LINK--[3], - -INVALID-LINK--
Specific target organ toxicity, single exposure	H335	May cause respiratory irritation	--INVALID-LINK--[3], - -INVALID-LINK--

Handling and Storage Recommendations:

- Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[6] A lab coat is mandatory.
- Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7] [8] Use spark-proof tools and explosion-proof equipment.[6][7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[7][8] The compound is classified as a Dangerous Good for transport.[1]
- Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[7]

Conclusion

2-Chloro-1,1,1-triethoxyethane is a reagent of significant strategic importance in synthetic chemistry. Its reliable and high-yield synthesis, coupled with its proven utility in constructing complex heterocyclic systems, ensures its continued relevance in pharmaceutical and materials science research. A comprehensive understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is paramount for its safe and effective application in the laboratory.

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